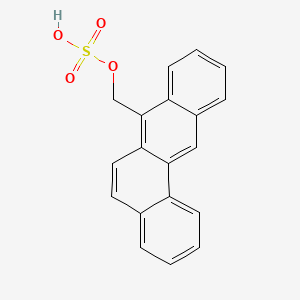

7-Sulfooxymethylbenz(a)anthracene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Sulfooxymethylbenz(a)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C19H14O4S and its molecular weight is 338.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Carcinogenic Properties

Research indicates that 7-SBA exhibits significantly higher carcinogenic potential compared to its precursor, 7-hydroxymethylbenz(a)anthracene. In a study involving female Sprague-Dawley rats, administration of 7-SBA resulted in the development of sarcomas at the injection site in a substantial number of subjects (seven out of thirteen), whereas 7-hydroxymethylbenz(a)anthracene induced tumors in only two out of twelve rats . This suggests that the sulfonation process enhances the compound's ability to induce cancerous growths.

Biochemical Pathways

The metabolism of 7-hydroxymethylbenz(a)anthracene involves several key biochemical pathways:

- Sulfation : Sulfotransferases in the liver catalyze the formation of 7-SBA from 7-hydroxymethylbenz(a)anthracene.

- Formation of Reactive Intermediates : The resultant sulfate ester acts as a highly reactive intermediate capable of forming adducts with biomolecules .

- DNA Adduct Formation : The covalent binding of 7-SBA to DNA can lead to structural alterations in the genetic material, potentially causing mutations during replication.

Case Studies and Research Findings

Several studies have documented the effects and applications of 7-SBA in research:

- Carcinogenicity Testing : A pivotal study demonstrated that repeated subcutaneous injections of 7-SBA lead to a higher incidence of tumors compared to other related compounds. This has established 7-SBA as a model compound for studying chemical carcinogenesis .

- Mutagenicity Assessment : Investigations have shown that 7-SBA exhibits strong mutagenic activity in bacterial assays, particularly when activated by liver enzymes. The findings support its classification as a potent mutagen due to its ability to form stable adducts with DNA .

- Biochemical Interaction Studies : Research has focused on the interaction between 7-SBA and various biomolecules, elucidating how these interactions contribute to its overall toxicity and carcinogenicity. Techniques such as mass spectrometry have been employed to analyze the formation of DNA adducts resulting from exposure to this compound .

Summary Table of Key Research Findings

特性

CAS番号 |

87976-77-0 |

|---|---|

分子式 |

C19H14O4S |

分子量 |

338.4 g/mol |

IUPAC名 |

benzo[a]anthracen-7-ylmethyl hydrogen sulfate |

InChI |

InChI=1S/C19H14O4S/c20-24(21,22)23-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,20,21,22) |

InChIキー |

OQBSNVMTMMNGCH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)COS(=O)(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)COS(=O)(=O)O |

Key on ui other cas no. |

87976-77-0 |

関連するCAS |

105708-80-3 (hydrochloride salt) |

同義語 |

7-SBA cpd 7-sulfooxymethylbenz(a)anthracene 7-sulfooxymethylbenz(a)anthracene, sodium salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。